![molecular formula C30H32Br2 B12591076 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene) CAS No. 643753-90-6](/img/structure/B12591076.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene) is an organic compound characterized by its complex structure, which includes a phenylene group linked by ethene bridges to two brominated tert-butylbenzene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene) typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethene Bridge: The initial step involves the formation of the ethene bridge by reacting 1,4-dibromobenzene with a suitable ethene precursor under palladium-catalyzed coupling conditions.
Bromination: The next step involves the bromination of the resulting intermediate to introduce bromine atoms at the desired positions.
Introduction of tert-Butyl Groups: Finally, tert-butyl groups are introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the ethene bridge.
Coupling Reactions: The ethene bridge allows for coupling reactions with other aromatic compounds, forming extended conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene) has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its conjugated structure.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the design of chemical sensors.
Biological Studies:
Mécanisme D'action
The mechanism by which 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene) exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene): This compound has nitro groups instead of bromine and tert-butyl groups, leading to different reactivity and applications.
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3,5-bis(2-methyl-2-propanyl)benzene): This derivative has methyl groups, affecting its electronic properties and stability.
Uniqueness
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene) is unique due to its specific combination of bromine and tert-butyl groups, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and materials science.
Propriétés
Numéro CAS |
643753-90-6 |
|---|---|
Formule moléculaire |
C30H32Br2 |
Poids moléculaire |
552.4 g/mol |
Nom IUPAC |
1-bromo-3-[2-[4-[2-(3-bromo-5-tert-butylphenyl)ethenyl]phenyl]ethenyl]-5-tert-butylbenzene |
InChI |
InChI=1S/C30H32Br2/c1-29(2,3)25-15-23(17-27(31)19-25)13-11-21-7-9-22(10-8-21)12-14-24-16-26(30(4,5)6)20-28(32)18-24/h7-20H,1-6H3 |
Clé InChI |
PXUBVQZLRKNIFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)Br)C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B12590993.png)
![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)
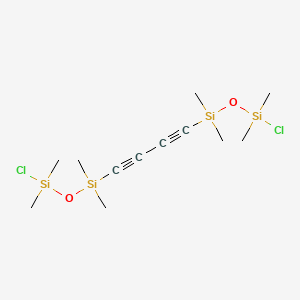
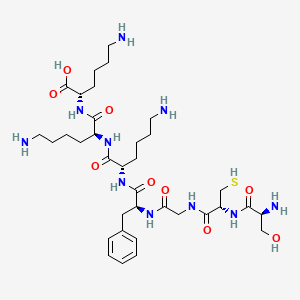
![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)
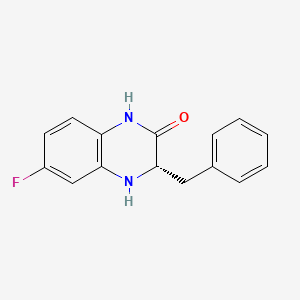
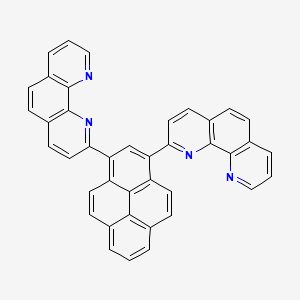
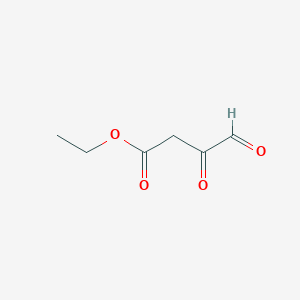
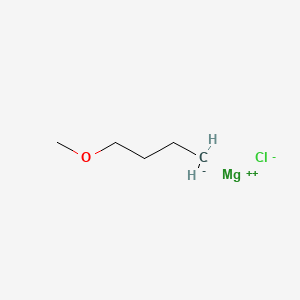
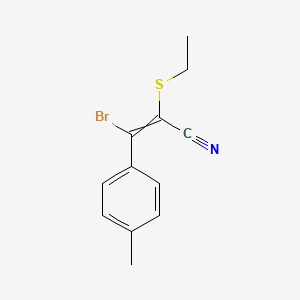
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
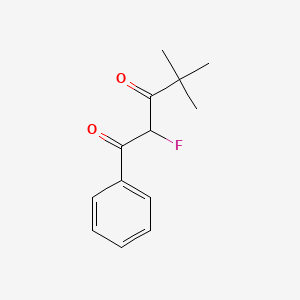
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)

